4'-Ethynyl-2,5-difluorobiphenyl
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Overview
Description
4’-Ethynyl-2,5-difluorobiphenyl is an organic compound with the molecular formula C14H8F2 It is a biphenyl derivative where the biphenyl core is substituted with ethynyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethynyl-2,5-difluorobiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis. The general procedure involves the reaction of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are usually mild, and the reagents are relatively stable and environmentally benign.
Industrial Production Methods
Industrial production of 4’-Ethynyl-2,5-difluorobiphenyl would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more cost-effective and sustainable catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4’-Ethynyl-2,5-difluorobiphenyl can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can yield alkenes or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of biphenyl derivatives.
Scientific Research Applications
4’-Ethynyl-2,5-difluorobiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes and other bioactive compounds.
Industry: It can be used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4’-Ethynyl-2,5-difluorobiphenyl depends on its specific application. In the context of drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and difluoro groups can influence the compound’s binding affinity and specificity, as well as its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobiphenyl: This compound is similar in structure but lacks the ethynyl group.
4’-Ethynyl-2-fluoro-2’-deoxyadenosine: This compound is a nucleoside analog with potent antiviral activity against HIV.
Uniqueness
4’-Ethynyl-2,5-difluorobiphenyl is unique due to the presence of both ethynyl and difluoro groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s reactivity and stability, making it a valuable building block in organic synthesis and a promising candidate for various applications in research and industry.
Properties
Molecular Formula |
C14H8F2 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)-1,4-difluorobenzene |
InChI |
InChI=1S/C14H8F2/c1-2-10-3-5-11(6-4-10)13-9-12(15)7-8-14(13)16/h1,3-9H |
InChI Key |
TUSNUGUKUMJPCP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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